molecular formula C20H19N5O3 B2379174 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide CAS No. 942011-39-4

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2379174
CAS No.: 942011-39-4
M. Wt: 377.404
InChI Key: ARYCCUPRFHYSGB-UHFFFAOYSA-N
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Description

2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide is a complex organic compound known for its unique molecular structure and varied chemical properties. With its intricate arrangement of functional groups, it has piqued the interest of researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide involves multiple steps, beginning with the preparation of the intermediate compounds. Typically, it includes condensation reactions, cyclization processes, and acylation steps under controlled temperatures and pH levels. Industrial Production Methods: In an industrial setting, the production often utilizes batch processing to ensure high yield and purity. Standard reaction conditions involve moderate temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, leading to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions typically result in the breaking of particular bonds, generating simpler molecules.

  • Substitution: Common in the presence of strong nucleophiles or electrophiles, leading to the replacement of certain functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Dimethyl sulfoxide, chloroform, methanol.

Major Products: Depending on the type of reaction, the products can range from simple alcohols and ketones to more complex heterocyclic compounds.

Scientific Research Applications

2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide finds applications across several fields:

  • Chemistry: As a reagent or intermediate in the synthesis of novel compounds.

  • Biology: Used in the study of enzyme interactions and metabolic pathways.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Employed in the production of advanced materials and specialized chemicals.

Mechanism of Action

The compound's mechanism of action is multifaceted, involving:

  • Molecular Targets: Specific proteins or enzymes within biological systems.

  • Pathways: It can influence various biochemical pathways, potentially altering cell signaling or metabolic processes.

Comparison with Similar Compounds

Compared to other compounds within the imidazo[2,1-c][1,2,4]triazin class, this compound stands out due to its unique phenyl and m-tolyl groups which offer different reactivity and interaction profiles. Similar Compounds:

  • 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide

  • 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide

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Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-14-6-5-7-15(12-14)21-17(26)13-25-19(28)18(27)24-11-10-23(20(24)22-25)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYCCUPRFHYSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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